molecular formula C7H6N2O2S B2491304 1-Imino-1-oxo-1,2-benzothiazol-3-one CAS No. 2097006-10-3

1-Imino-1-oxo-1,2-benzothiazol-3-one

Cat. No. B2491304
CAS RN: 2097006-10-3
M. Wt: 182.2
InChI Key: HJLKMRCBLRKKQP-UHFFFAOYSA-N
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Description

1-Imino-1-oxo-1,2-benzothiazol-3-one, also known as 1,2-Benzothiazol-3(2H)-one or Benzisothiazolinone, is a heterocyclic organic compound. It is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .


Synthesis Analysis

1,2-Benzisothiazol-3(2H)-one can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide . There are also other methods for the synthesis of benzothiazoles, such as the condensation of 2-aminothiophenol with aldehydes .


Molecular Structure Analysis

The molecular formula of 1-Imino-1-oxo-1,2-benzothiazol-3-one is C7H6N2O2S. It is structurally related to isothiazole .


Physical And Chemical Properties Analysis

1-Imino-1-oxo-1,2-benzothiazol-3-one is a white solid . Its molar mass is 182.2 g/mol. The solubility in water and melting point are not explicitly mentioned for this compound in the search results.

Safety and Hazards

Benzisothiazolinone, a related compound, is classified as an irritant for skin and eyes. Given sufficient dose and duration, dermal exposure can produce skin sensitization and allergic contact dermatitis .

properties

IUPAC Name

1-imino-1-oxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLKMRCBLRKKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=N)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imino-1-oxo-1,2-benzothiazol-3-one

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